

# An In-depth Technical Guide to the Structure of 3,4-dimethylidenehexanedioyl-CoA

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## Compound of Interest

Compound Name: 3,4-dimethylidenehexanedioyl-CoA

Cat. No.: B15552194

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Disclaimer: Extensive searches of chemical databases and the scientific literature did not yield any direct references to the compound "**3,4-dimethylidenehexanedioyl-CoA**." This suggests that it may be a hypothetical molecule, a transient metabolic intermediate that has not been characterized, or a novel compound not yet described in the literature. The following information is therefore based on a systematic deconstruction of its IUPAC name to deduce its chemical structure and properties.

## Deduced Molecular Structure

The name **3,4-dimethylidenehexanedioyl-CoA** implies a specific chemical architecture derived from two primary components: a modified dicarboxylic acid and Coenzyme A.

- Hexanedioyl Group:** The foundation of the molecule is hexanedioic acid (commonly known as adipic acid), a six-carbon aliphatic dicarboxylic acid. In this conjugate, it exists as a diacyl group.
- 3,4-dimethylidene Substitution:** The hexanedioyl chain is modified with two methylidene (or methylene,  $=CH_2$ ) groups. The locants "3,4-" indicate that these groups are attached to the third and fourth carbon atoms of the six-carbon chain, replacing the four hydrogen atoms that would normally be present at these positions. This creates a conjugated diene system within the carbon backbone.

- **Coenzyme A (CoA) Thioester:** One of the two carboxyl groups of the 3,4-dimethylidenehexanedioyl moiety forms a high-energy thioester bond with the thiol group (-SH) of Coenzyme A. The linkage is conventionally assigned to the C1 position of the acyl chain.

Based on this nomenclature, the deduced structure consists of a hexanedioyl backbone with double bonds to methylene groups at the C3 and C4 positions, linked via a thioester bond to Coenzyme A.

## Chemical Properties and Data

No experimental data for **3,4-dimethylidenehexanedioyl-CoA** is available. The following table summarizes the computed physicochemical properties for the parent acid, 3,4-dimethylidenehexanedioic acid, based on its deduced structure.

Property	Value	Notes
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>4</sub>	For the parent dicarboxylic acid.
Molecular Weight	168.15 g/mol	For the parent dicarboxylic acid.
IUPAC Name	3,4-dimethylidenehexanedioic acid	For the parent dicarboxylic acid.
SMILES (Parent Acid)	<chem>C=C(CC(=O)O)C(=C)CC(=O)O</chem>	A simplified representation of the structure.
InChI Key (Parent Acid)	FNUBACOLDHDHSM-UHFFFAOYSA-N	Generated from the deduced structure.

## Hypothetical Experimental Protocols

As this compound is not documented, no established experimental protocols exist for its synthesis, isolation, or analysis. For a compound of this nature, researchers would typically employ a combination of organic synthesis and standard biochemical and analytical techniques for its characterization.

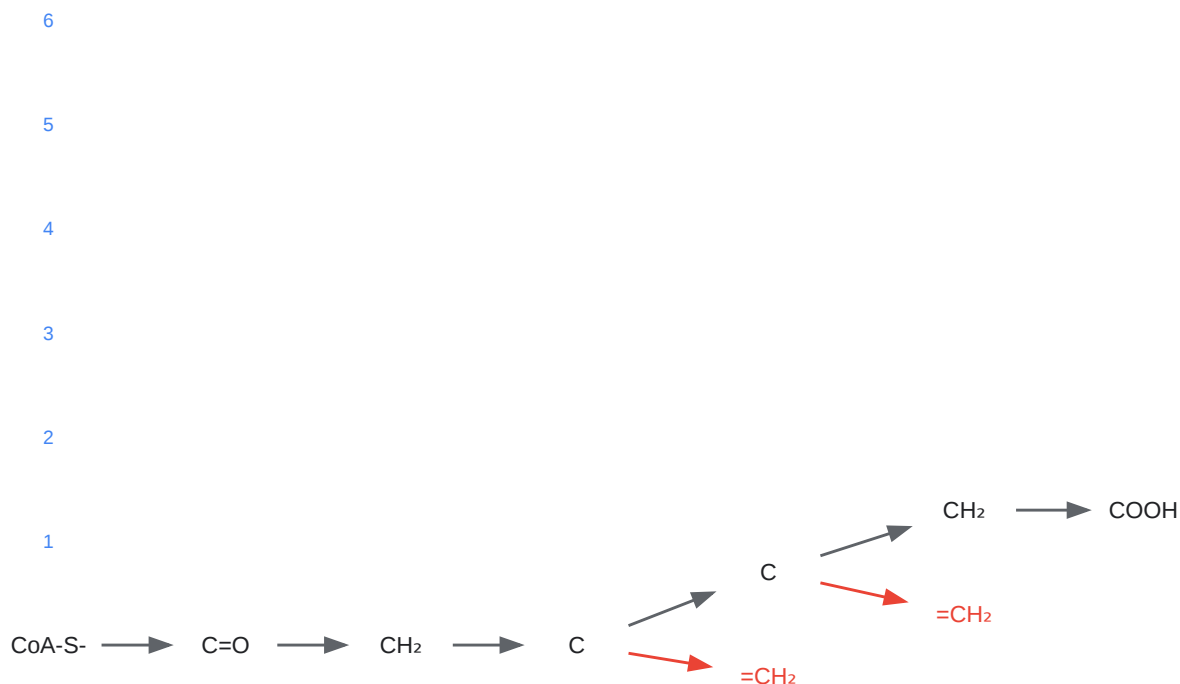
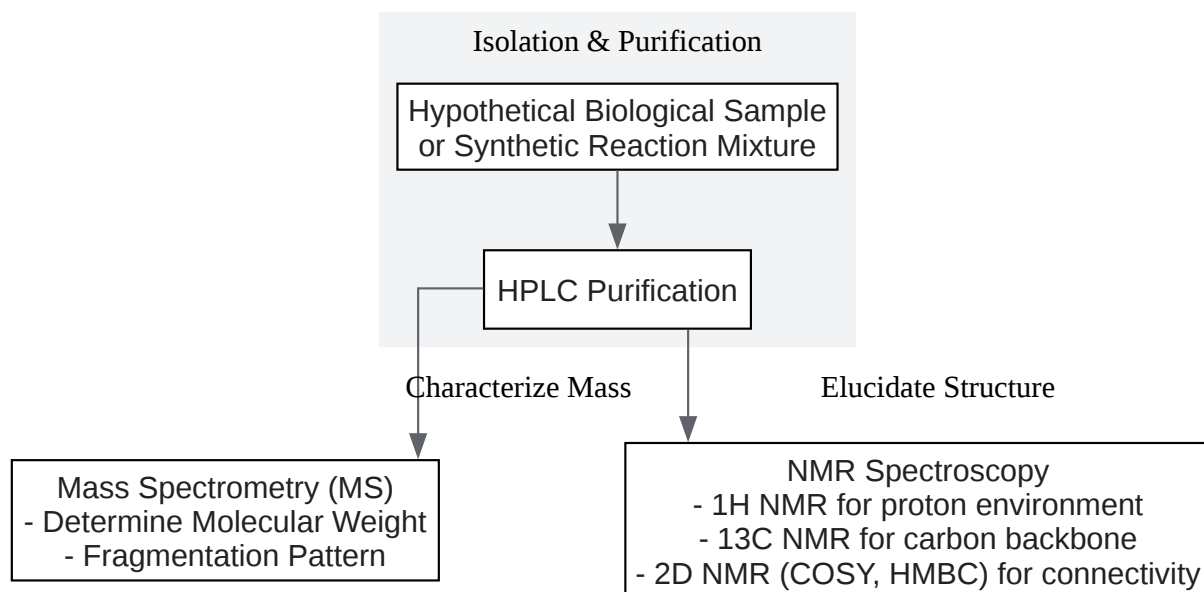
### 3.1 Hypothetical Synthesis and Purification

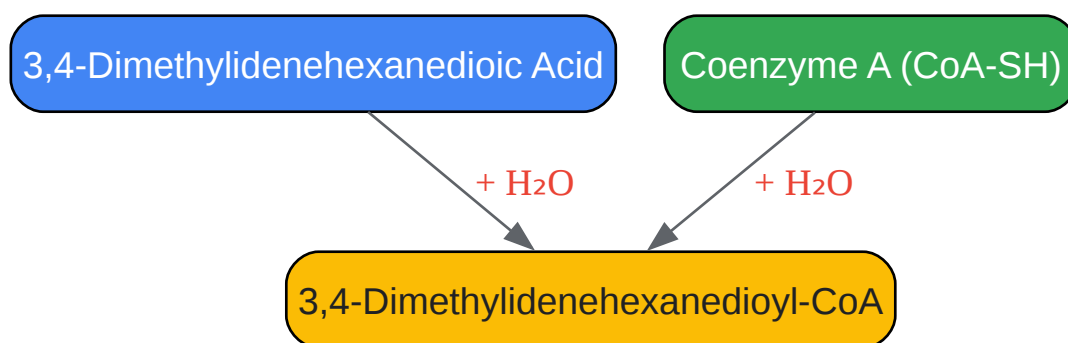
A potential synthetic route could involve the creation of 3,4-dimethylidenehexanedioic acid followed by its enzymatic or chemical coupling to Coenzyme A.

- **Synthesis of the Diacid:** A multi-step organic synthesis would be required to construct the 3,4-dimethylidenehexanedioic acid precursor. This could potentially involve Wittig reactions or other olefination methods to introduce the methylidene groups onto a suitable hexanedioic acid derivative.
- **Activation of the Diacid:** The synthesized diacid would need to be "activated" for coupling to CoA. This is typically achieved by converting one of the carboxylic acids to a more reactive derivative, such as an acyl-CoA synthetase-mediated activation to an acyl-AMP intermediate or chemical conversion to an N-hydroxysuccinimide (NHS) ester.
- **Coupling to Coenzyme A:** The activated diacid would then be reacted with the free thiol of Coenzyme A to form the final thioester product.
- **Purification:** Purification of the final product would likely involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), utilizing reverse-phase columns to separate the CoA conjugate from unreacted starting materials and byproducts.

### 3.2 Structural Characterization Workflow

If the compound were isolated, its structure would be confirmed using a standard workflow involving mass spectrometry and nuclear magnetic resonance.





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